molecular formula C15H20N4O3S B2551297 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide CAS No. 2034292-33-4

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide

Cat. No.: B2551297
CAS No.: 2034292-33-4
M. Wt: 336.41
InChI Key: CWGVGNQLPJNURG-UHFFFAOYSA-N
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Description

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted sulfonamide derivatives.

Mechanism of Action

The mechanism of action of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and inhibit their activity, which can disrupt various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenyl group enhances its binding affinity to certain enzymes, while the morpholine and sulfonamide groups contribute to its solubility and stability .

Properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c20-23(21,19-8-10-22-11-9-19)17-6-7-18-13-15(12-16-18)14-4-2-1-3-5-14/h1-5,12-13,17H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGVGNQLPJNURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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